![molecular formula C26H17N3O B11701899 N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline](/img/structure/B11701899.png)
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE: is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Benzo[f]chromene: This involves the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with phenylacetic acid derivatives under basic conditions.
Coupling Reaction: The final step involves coupling the benzodiazole and benzo[f]chromene moieties through a condensation reaction, often facilitated by catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its chromophoric properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The benzodiazole moiety can intercalate with DNA, while the chromene structure may interact with protein active sites, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[E]CHROMEN-3-IMINE: Similar structure but with a different chromene isomer.
(3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[G]CHROMEN-3-IMINE: Another isomer with a different chromene ring fusion.
Uniqueness
The uniqueness of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE lies in its specific fusion of benzodiazole and benzo[f]chromene, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and materials science.
Propiedades
Fórmula molecular |
C26H17N3O |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-N-phenylbenzo[f]chromen-3-imine |
InChI |
InChI=1S/C26H17N3O/c1-2-9-18(10-3-1)27-26-21(25-28-22-12-6-7-13-23(22)29-25)16-20-19-11-5-4-8-17(19)14-15-24(20)30-26/h1-16H,(H,28,29) |
Clave InChI |
IEOORXAQXANJJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


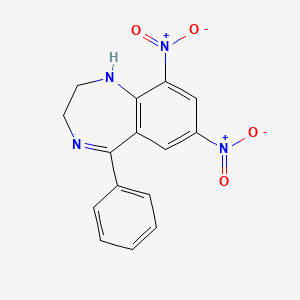
![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701827.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11701828.png)
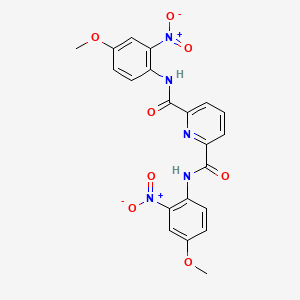
![4-bromo-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11701842.png)
![4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11701843.png)
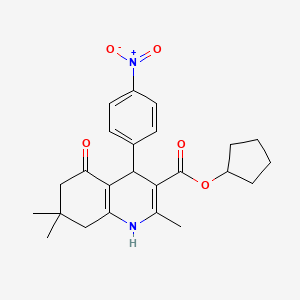
![diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate](/img/structure/B11701861.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11701865.png)
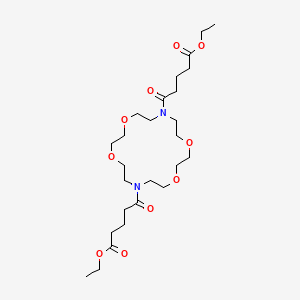
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11701894.png)

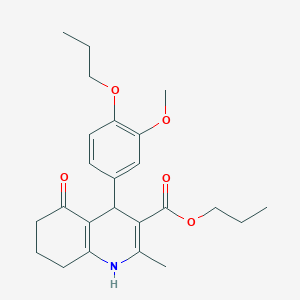
![1-{3'-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11701898.png)
